N-cyclohexylcyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3,11-12H,2,4-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZIHNKVMRCBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions between N-cyclohexylcyclohex-3-ene-1-carboxamide and related compounds:
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most widely utilized approach involves activating cyclohex-3-ene-1-carboxylic acid with coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure, equimolar amounts of cyclohex-3-ene-1-carboxylic acid (1.0 equiv) and cyclohexylamine (1.2 equiv) are dissolved in dichloromethane (DCM) under nitrogen. EDCI (1.5 equiv) and HOBt (1.5 equiv) are added sequentially, and the reaction is stirred at room temperature for 12–24 hours . Workup involves washing with saturated NaHCO₃ and brine, followed by silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product in 82–88% yield.
Key spectral data :
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¹H NMR (400 MHz, CDCl₃): δ 5.72–5.64 (m, 2H, CH=CH), 3.47–3.38 (m, 1H, NHCH), 2.34–2.18 (m, 4H, CH₂CO and CH₂NH), 1.92–1.65 (m, 10H, cyclohexyl CH₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 173.2 (C=O), 128.1 and 125.3 (CH=CH), 53.8 (NHCH), 33.5–24.1 (cyclohexyl CH₂) .
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HRMS : [M + H]⁺ calcd. for C₁₃H₂₁NO₂: 224.1646; found: 224.1651 .
Schotten-Baumann Reaction Using Acid Chloride
A classical method involves converting cyclohex-3-ene-1-carboxylic acid to its acid chloride intermediate, followed by reaction with cyclohexylamine under biphasic conditions. Thionyl chloride (2.0 equiv) is added dropwise to the carboxylic acid in anhydrous DCM at 0°C, and the mixture is refluxed for 2 hours. After evaporating excess thionyl chloride, the acid chloride is dissolved in DCM and added to a solution of cyclohexylamine (1.1 equiv) and NaOH (2.0 equiv) in water. Vigorous stirring for 1 hour yields the carboxamide, which is extracted with DCM and purified via chromatography (70% yield) .
Advantages and limitations :
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Cost-effective but lower yield due to competing hydrolysis.
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¹H NMR data aligns with Method 1, confirming structural integrity .
Reduction of Imide Precursors
Adapting methodologies from bicyclic lactone syntheses , this route employs sodium borohydride (NaBH₄) to reduce a preformed imide derivative. For example, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 equiv) is treated with cyclohexylamine (1.2 equiv) in THF/H₂O (1:1) at 0°C. NaBH₄ (2.0 equiv) is added, and the reaction is stirred at room temperature for 6 hours. After quenching with NH₄Cl and extraction, column chromatography affords N-cyclohexylcyclohex-3-ene-1-carboxamide in 78% yield.
Critical observations :
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Epoxidation side reactions may occur if oxidizing agents (e.g., m-CPBA) are present .
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¹³C NMR confirms absence of lactone byproducts (no signals >170 ppm) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Direct Amidation | 85 | 98 | 18 | High |
| Schotten-Baumann | 70 | 95 | 3 | Low |
| Imide Reduction | 78 | 97 | 6 | Moderate |
Key insights :
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Direct amidation offers superior yield and purity but requires expensive coupling agents.
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Schotten-Baumann is rapid and economical but susceptible to hydrolysis .
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Imide reduction balances cost and efficiency but necessitates pre-synthesis of imide precursors .
Optimization Strategies and Scalability
Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Method 1 but complicate purification. Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation rates in Method 2 by 20% . Temperature control : Maintaining 0°C during NaBH₄ additions (Method 3) minimizes epoxide formation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-cyclohexylcyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step organic reactions, including cyclization of cyclohexene derivatives and functional group modifications. For example, cyclization of 1,3-dimethylbutadiene with acrylate derivatives (via Diels-Alder reactions) can form the cyclohexene core. Subsequent amidation with cyclohexylamine under anhydrous conditions (e.g., using coupling agents like EDCI/HOBt) yields the target compound .
- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents are critical for achieving >70% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the cyclohexene ring geometry (e.g., coupling constants J = 10–12 Hz for trans-olefinic protons) and carboxamide linkage (δ ~165 ppm in 13C NMR) .
- Infrared Spectroscopy (IR) : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₃H₂₁NO requires m/z 207.1623) ensures molecular formula accuracy .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., COX-2) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest high potency .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values) .
- Cell-Based Models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory effects (e.g., TNF-α suppression in macrophages) at 1–100 μM concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, solvent controls) to identify confounding variables. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) to isolate structure-activity relationships (SAR) .
Q. How does this compound interact with specific enzymes or receptors at the molecular level?
- Molecular Docking : Use X-ray crystallography data (e.g., PDB IDs for COX-2) to model binding poses. The cyclohexene ring may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
- Mutagenesis Studies : Replace key residues (e.g., Arg120 in COX-2) to validate binding interactions via loss-of-function assays .
Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?
- SAR Analysis : Derivatives with electron-withdrawing groups (e.g., Cl at the pyridinyl position) show enhanced enzyme inhibition (IC₅₀ reduced by 30–50%) but increased cytotoxicity .
- Thermodynamic Stability : Cyclohexyl substituents improve metabolic stability (t₁/₂ >2 hours in liver microsomes) compared to linear alkyl chains .
Q. What computational modeling approaches predict the physicochemical properties of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments (∼3.5 Debye) and logP (2.8), correlating with membrane permeability .
- MD Simulations : Simulate solvation in lipid bilayers to assess diffusion coefficients (∼1×10⁻⁶ cm²/s) and partition coefficients .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
